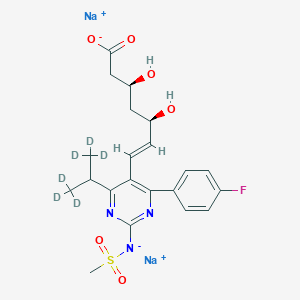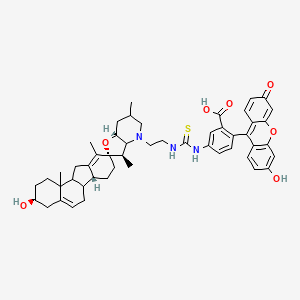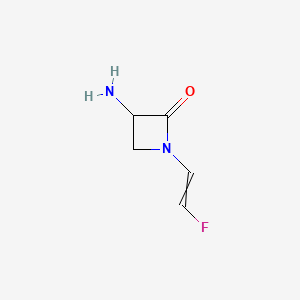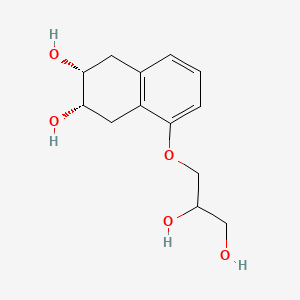![molecular formula C22H32ClNO4 B13839059 3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] is a chemical compound with the molecular formula C22H32ClNO4 and a molecular weight of 409.95 g/mol . This compound is known for its role as an impurity of Metaxalone, a muscle relaxant used to alleviate pain and relax muscles . It is also referred to by its synonym, 3,3’-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) hydrochloride .
Vorbereitungsmethoden
The synthesis of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-xylyloxy)-1,2-epoxypropane. This intermediate is then reacted with ammonia to yield 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol], which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of Metaxalone.
Biology: The compound’s interactions with biological systems are studied to understand its pharmacokinetics and pharmacodynamics.
Medicine: Research focuses on its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Wirkmechanismus
The mechanism of action of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] is primarily related to its role as an impurity in Metaxalone. It interacts with molecular targets and pathways involved in muscle relaxation and pain relief. The compound’s effects are mediated through its interaction with the central nervous system, where it modulates neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] can be compared with similar compounds such as:
1,1’-Iminobis[3-(3,5-xylyloxy-d9)-2-propanol Hydrochloride]: This deuterated analog is used in research to study the compound’s metabolic pathways and stability
3,3’-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol): The free base form of the compound, which is used in various synthetic and analytical applications.
The uniqueness of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] lies in its specific structure and role as an impurity in Metaxalone, which distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C22H32ClNO4 |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenoxy)-3-[[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO4.ClH/c1-15-5-16(2)8-21(7-15)26-13-19(24)11-23-12-20(25)14-27-22-9-17(3)6-18(4)10-22;/h5-10,19-20,23-25H,11-14H2,1-4H3;1H |
InChI-Schlüssel |
QDZQIJAISPDGTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(CNCC(COC2=CC(=CC(=C2)C)C)O)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)

![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)


![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)

![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
amine Hydrochloride](/img/structure/B13839039.png)


![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)

